N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide
Description
N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide is an acetamide derivative featuring a benzo[b]thiophene core linked to a p-tolylthio substituent via a thioacetamide bridge.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS2/c1-12-2-5-15(6-3-12)21-11-17(19)18-14-4-7-16-13(10-14)8-9-20-16/h2-10H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROITVOTXQSRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide typically involves the reaction of benzo[b]thiophene derivatives with p-tolylthioacetamide. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exhibiting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related acetamides from the evidence:
Key Structural Differences and Implications
Core Heterocycle: The benzo[b]thiophene in the target compound differs from benzo[d]thiazole (Compound 47, 5d) and benzo[d][1,3]dioxol (SW-C165, KCH-1521) in electronic and steric properties.
Substituent Effects: The p-tolylthio group in the target compound is less polar than the piperazinyl-sulfonyl (Compound 47) or bromobenzyl (SW-C165) groups, suggesting higher lipophilicity and improved membrane penetration. However, this may reduce aqueous solubility compared to derivatives with hydrophilic substituents (e.g., amino-thiazole in CAS 1021124-75-3) .
Biological Activity Trends :
- Compounds with piperazinyl-sulfonyl groups (e.g., Compound 47) exhibit gram-positive antibacterial activity, likely due to interactions with bacterial membrane proteins or enzymes .
- Benzothiazole-thio derivatives (Compound 5d) show dual anti-inflammatory and antibacterial effects, possibly through COX-2 inhibition or membrane disruption .
- The target compound’s p-tolylthio group, with its electron-donating methyl group, may enhance stability against metabolic degradation compared to halogenated analogs (e.g., SW-C165’s bromobenzyl) .
Biological Activity
N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzo[b]thiophene moiety linked to a p-tolylthio acetamide group, which contributes to its pharmacological profile. The synthesis typically involves the reaction of benzo[b]thiophene derivatives with thiol-containing compounds, followed by acylation to form the final product.
Antimicrobial Properties
Research indicates that derivatives of benzo[b]thiophenes exhibit notable antimicrobial activity. For instance, certain substituted benzo[b]thiophenes have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 4 µg/mL . This suggests that this compound may possess similar antimicrobial properties.
Anticonvulsant and Analgesic Effects
A study evaluating related benzo[b]thiophene derivatives demonstrated significant anticonvulsant effects in various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Compounds similar in structure to this compound exhibited a substantial increase in latency to seizure onset, indicating potential for treating epilepsy .
In terms of analgesic activity, certain derivatives have been tested in models of neuropathic pain, showing promising results in elevating pain thresholds and reducing allodynia . This positions the compound as a candidate for further investigation in pain management therapies.
The biological activity of this compound may be attributed to its interaction with various molecular targets. Preliminary docking studies suggest that similar compounds can bind effectively to serotonin receptors (5-HT1A), influencing neurotransmitter release and potentially modulating pain pathways . The exact mechanisms remain an area for further exploration.
Case Studies and Research Findings
- Antimicrobial Activity : A derivative was tested against clinical isolates of Staphylococcus aureus, demonstrating potent activity with an MIC of 4 µg/mL, highlighting its potential as an antimicrobial agent .
- Anticonvulsant Properties : In a study involving different seizure models, a compound structurally related to this compound showed a 196% increase in latency time to seizure compared to controls .
- Analgesic Effects : Research indicated that certain benzo[b]thiophene derivatives significantly reduced pain responses in models of neuropathic pain, suggesting therapeutic potential for chronic pain conditions .
Data Table
Q & A
Basic: How to optimize the synthesis of N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide?
Answer:
The synthesis can be optimized using a reflux system with toluene:water (8:2 v/v) and stoichiometric control of sodium azide (NaN₃) as a nucleophilic agent. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1), followed by purification through ethanol crystallization or ethyl acetate extraction. Yields of 80–86% are achievable for structurally related benzo[b]thiophene derivatives under similar conditions . For intermediates, column chromatography with ethyl acetate/petroleum ether gradients is recommended .
Basic: What spectroscopic methods confirm the compound’s structure?
Answer:
- 1H NMR : Aromatic protons in benzo[b]thiophene and p-tolyl groups appear at δ 7.8–6.8 ppm. Acetamide protons resonate near δ 3.5–4.0 ppm.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight. Fragmentation patterns help validate substituent connectivity .
Advanced: How to address discrepancies in reaction yields reported across studies?
Answer:
Discrepancies may arise from variations in solvent purity, catalyst loading, or reaction time. To reconcile
- Replicate conditions with strict control of stoichiometry (e.g., 20 mmol substrate, 30 mmol NaN₃).
- Use TLC to track side-product formation.
- Validate purification steps (e.g., solvent ratios for crystallization) as minor changes significantly impact yields .
Advanced: What mechanistic insights exist for the formation of the thioether linkage?
Answer:
The thioether bond likely forms via nucleophilic substitution (SN2) between a thiolate anion and a halogenated acetamide intermediate. Kinetic studies and DFT calculations can elucidate transition states. Substituent effects (e.g., electron-withdrawing groups on the aryl ring) may modulate reaction rates .
Basic: What purification techniques are effective for intermediates?
Answer:
- Liquid intermediates : Extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
- Solid intermediates : Recrystallize in ethanol or use column chromatography with ethyl acetate/petroleum ether (1:1 to 3:1 gradients) .
Advanced: How to validate analytical methods for assessing purity and identity?
Answer:
- Standardized protocols : Use triple-phase validation (precision, accuracy, sensitivity) for HPLC or LC-MS.
- NMR integration : Compare proton ratios to theoretical values.
- Reference materials : Cross-check with PubChem data or crystallographic reports (e.g., CCDC entries) .
Basic: What solvents are suitable for solubility testing?
Answer:
Test solubility in DMSO, dichloromethane (DCM), and ethyl acetate. For stubborn precipitates, sonicate at 40–50°C for 15–30 minutes. Avoid aqueous buffers unless the compound is derivatized for hydrophilicity .
Advanced: How to design bioactivity studies for this compound?
Answer:
- In vitro assays : Use antimicrobial (e.g., Gram-positive/negative bacteria) or antiproliferative models (e.g., MTT assay on cancer cell lines).
- Dose-response curves : Test concentrations from 1 μM to 100 μM.
- Control compounds : Include structurally related derivatives (e.g., bromo/iodo analogs) to establish structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
